2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized from commercially available starting materials by two different approaches . For instance, one method involves heating a mixture of the ester compound with hydrochloric acid under reflux in an oil bath for 3 hours at 120°C .Molecular Structure Analysis
The molecular structure of this compound has been characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS .Chemical Reactions Analysis
The compound has been evaluated for its anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells . In addition, it has been tested for its anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria .Scientific Research Applications
Pharmaceutical Research: Antimycobacterial Agents
The structural motif of benzo[d]isothiazole is significant in the design of antimycobacterial agents . Derivatives of this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The presence of the 4-fluoro-3-nitrophenyl moiety has shown promising results in inhibiting the growth of the bacteria, making it a potential candidate for further drug development.
Organic Synthesis: Aza Paternò–Büchi Reaction
In organic chemistry, the compound can be used in the aza Paternò–Büchi reaction . This reaction involves the synthesis of benzo[f][1,2]thiazepine 1,1-dioxides, which are valuable in creating complex organic molecules. The reaction is facilitated by visible light and can lead to the development of new synthetic methodologies.
Material Science: Electrochemical Synthesis
The compound’s derivatives can be synthesized under electrochemical conditions . This process is important for the development of new materials with specific electronic properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O6S/c16-11-6-5-9(7-12(11)19(22)23)17-14(20)8-18-15(21)10-3-1-2-4-13(10)26(18,24)25/h1-7H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXBZIKJPKUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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